(2E)-3-(2H-chromen-3-yl)-N-(2,5-dimethylphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(2,5-dimethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-14-7-8-15(2)18(11-14)21-20(22)10-9-16-12-17-5-3-4-6-19(17)23-13-16/h3-12H,13H2,1-2H3,(H,21,22)/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVAWLRSTCSOSV-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C=CC2=CC3=CC=CC=C3OC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(2,5-dimethylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.
Amide Bond Formation: The chromenyl intermediate is then reacted with 2,5-dimethylaniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.
Final Conjugation: The resulting amide is then subjected to conditions that promote the formation of the carbon-carbon double bond, typically through a dehydration reaction using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-chromen-3-yl)-N-(2,5-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the double bond to a single bond.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with Pd/C, or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated amides.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its conjugated system may make it useful in the development of organic semiconductors or light-emitting materials.
Biological Studies: The compound could be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Industrial Applications: Potential use in the synthesis of polymers or as a precursor for more complex organic molecules.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-(2,5-dimethylphenyl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chromenyl group could facilitate binding to specific sites, while the amide linkage provides stability and specificity. Pathways involved could include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Substituent Variations
The table below highlights key differences in substituents and core structures among analogues:
Key Observations :
- Chromen vs.
- Aryl Substituents : Electron-donating groups (e.g., methyl in the target compound vs. methoxy in ) modulate electronic effects, influencing reactivity and binding affinity.
- Halogenation : Asivatrep’s trifluoromethyl and fluorine substituents enhance metabolic stability and lipophilicity compared to the target compound’s methyl groups .
Physicochemical Properties
Analysis :
Biological Activity
The compound (2E)-3-(2H-chromen-3-yl)-N-(2,5-dimethylphenyl)prop-2-enamide is a synthetic organic molecule belonging to the class of chromene derivatives. Its structure features a chromenyl moiety, which is associated with various biological activities, and an amide functional group that enhances its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H19NO2
- Molecular Weight : 305.377 g/mol
- Purity : Typically around 95%
The compound's unique structure contributes to its diverse biological activities, particularly in medicinal chemistry. The combination of the chromenyl group and the dimethylphenyl substituent increases lipophilicity, potentially enhancing interactions with biological targets .
Biological Activities
Research indicates that compounds similar to This compound exhibit a variety of biological activities, including:
- Anticancer Properties : Studies have shown that chromene derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The compound may possess antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : It has potential anti-inflammatory effects, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in critical signaling pathways. These interactions can modulate processes like inflammation, cell proliferation, and apoptosis .
Synthesis Methods
The synthesis of This compound can be achieved through several methods:
- Starting Materials : The synthesis typically begins with 3-(2H-chromen-3-yl)propanoic acid and 2,5-dimethyl aniline.
- Reaction Conditions : The reaction is conducted under reflux in the presence of a dehydrating agent such as thionyl chloride.
This method illustrates the versatility in synthesizing chromene derivatives while allowing for modifications to enhance desired properties .
Case Studies and Research Findings
- Anticancer Activity : A study evaluating various chromene derivatives found that specific modifications led to enhanced anticancer activity against breast cancer cell lines. The derivative containing the dimethylphenyl group showed significant growth inhibition compared to simpler analogs .
- Antimicrobial Studies : Another research investigation demonstrated that derivatives similar to this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that the presence of the dimethylphenyl group was crucial for enhancing antibacterial efficacy .
- Anti-inflammatory Effects : In vivo studies on animal models indicated that the compound could significantly reduce inflammation markers in tissues subjected to inflammatory stimuli, suggesting its potential therapeutic application in inflammatory diseases .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (2E)-3-(2H-chromen-3-yl)-N-(2,5-dimethylphenyl)prop-2-enamide?
- Answer: The synthesis typically involves a multi-step approach, starting with the coupling of chromene derivatives with substituted anilines. For example, microwave-assisted synthesis (optimized for similar enamide analogs) can enhance reaction efficiency and yield . Building block strategies, such as using pre-functionalized chromene or aniline precursors (e.g., 2,5-dimethylaniline), are recommended to streamline synthesis . Key steps include:
- a. Condensation of chromen-3-carbaldehyde with activated esters.
- b. Amide bond formation via coupling reagents (e.g., EDC/HOBt).
- c. Purification via column chromatography or recrystallization.
Q. How can the structural identity and purity of this compound be validated?
- Answer: A combination of spectroscopic and crystallographic methods is essential:
- NMR: ¹H/¹³C NMR to confirm stereochemistry (E-configuration) and substituent positions. For example, coupling constants (J ≈ 15–16 Hz for trans-alkene protons) distinguish the (2E) isomer .
- X-ray crystallography: Single-crystal diffraction using SHELX software (SHELXL for refinement) provides unambiguous confirmation of the 3D structure .
- HPLC-MS: To assess purity (>95%) and molecular weight verification .
Q. What preliminary biological assays are recommended to screen this compound for activity?
- Answer: Begin with in vitro antimicrobial assays if structural analogs (e.g., trifluoromethylcinnamanilides) show activity:
- Minimum Inhibitory Concentration (MIC): Broth microdilution against Gram-positive bacteria (e.g., Staphylococcus aureus) .
- Cytotoxicity: MTT assay on mammalian cell lines (e.g., HEK-293) to evaluate selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
- Answer: Systematic optimization using Design of Experiments (DoE):
- Solvent screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
- Catalyst selection: Palladium catalysts for Heck-type coupling (if chromene moiety requires functionalization) .
- Temperature control: Microwave-assisted synthesis reduces reaction time (e.g., 100°C for 30 minutes vs. 12 hours conventional) .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to predict binding to targets like SIRT2 (inspired by AGK2 analogs) .
- QSAR modeling: Leverage PubChem data (e.g., logP, PSA) to correlate substituent effects with bioactivity .
- DFT calculations: Analyze electron distribution in the chromene ring to guide electrophilic substitution strategies .
Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?
- Answer: High-resolution X-ray structures (≤1.0 Å) can:
- Confirm regioselectivity: Identify bond angles/geometry to distinguish between possible intermediates .
- Validate tautomerism: Detect protonation states (e.g., enol vs. keto forms) in solid-state structures .
- Troubleshoot polymorphism: Compare experimental PXRD patterns with simulated data from SHELX outputs .
Q. What advanced assays are suitable for probing enzyme inhibition kinetics?
- Answer: For SIRT2 inhibition (if hypothesized):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
